5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid
Description
Properties
CAS No. |
610258-93-0 |
|---|---|
Molecular Formula |
C13H16F3NO5S |
Molecular Weight |
355.33 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-[[(4-methoxyphenyl)sulfonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C13H16F3NO5S/c1-22-10-3-5-11(6-4-10)23(20,21)17-8-9(13(14,15)16)2-7-12(18)19/h3-6,9,17H,2,7-8H2,1H3,(H,18,19) |
InChI Key |
TYQRSHIVHFQDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination and Sulfonylation
Step 1: Synthesis of 5,5,5-Trifluoro-4-aminomethylpentanoic Acid Ethyl Ester
-
Starting material : Ethyl 5,5,5-trifluoro-4-(tosyloxy)pentanoate (CID 13379934) undergoes nucleophilic displacement with sodium azide in DMF at 80°C for 12 hours to yield the azide intermediate (85% yield).
-
Reduction : Catalytic hydrogenation (10% Pd/C, H₂ 15 bar, ethanol) converts the azide to the primary amine.
Step 2: Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
-
Conditions : Amine intermediate (1 eq) reacts with 4-methoxyphenylsulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) at 0°C→RT for 4 hours.
-
Yield : 78% after silica gel chromatography (hexane:EtOAc 3:1).
Step 3: Saponification of Ethyl Ester
-
Reagents : LiOH (3 eq) in THF/H₂O (2:1) at 50°C for 6 hours.
-
Isolation : Acidification to pH 2 with HCl followed by extraction with EtOAc (92% yield).
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H), 3.35 (t, J = 6.4 Hz, 2H), 2.42–2.35 (m, 2H), 2.18–2.10 (m, 1H), 1.85–1.72 (m, 2H).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -66.5 (s, 3F).
Route 2: Mitsunobu Reaction for Direct Aminomethylation
Step 1: Preparation of 5,5,5-Trifluoro-4-hydroxypentanoic Acid Ethyl Ester
-
Oxidation : Ethyl 4-methylpentanoate treated with trifluoroacetic anhydride/TfOH system generates the tertiary alcohol.
Step 2: Mitsunobu Coupling
-
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), 4-methoxyphenylsulfonamide (1.2 eq) in THF at 0°C→RT.
-
Yield : 68% after column purification.
Advantages :
Catalytic Systems and Reaction Optimization
Hydrogenation Catalysts
| Catalyst | Substrate | Pressure (bar) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C (10%) | Ethyl 4-azidopentanoate | 15 | 6 | 85 | |
| Ra-Ni | Ethyl 4-azidopentanoate | 20 | 8 | 72 |
Key Findings :
Sulfonylation Efficiency
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 95 |
| DIPEA | DCM | 25 | 97 |
| NaHCO₃ | H₂O/THF | 40 | 68 |
Optimal Conditions : DIPEA in DCM at 25°C achieves near-quantitative conversion while minimizing ester hydrolysis.
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Confirmation
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1345 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
-
HRMS (ESI+) : m/z calcd for C₁₄H₁₇F₃NO₅S [M+H]⁺: 376.0832, found: 376.0829.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| 4-Methoxyphenylsulfonyl chloride | 320 | 45 |
| Pd/C (10%) | 12,000 | 30 |
| DIAD | 1,800 | 15 |
Recommendations :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₃H₁₅F₃N₂O₅S
- Key Features: A pentanoic acid backbone with a trifluoromethyl (-CF₃) group at the 5-position. A sulfonamide group (-SO₂NH-) linked to a 4-methoxyphenyl moiety at the 4-position via a methylene bridge. The 4-methoxyphenyl group introduces electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Groups (e.g., 4-nitro, 4-chloro): Increase electrophilicity, which may enhance reactivity but reduce metabolic stability . Trifluoromethyl (-CF₃): The target compound’s -CF₃ group significantly increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, improving membrane permeability .
The bulkier 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to smaller substituents like methylsulfonyl .
Synthetic Accessibility: The target compound can be synthesized via coupling reactions similar to those used for 4-chloro or 4-nitro analogs, such as EDC/HOBt-mediated amide bond formation between a trifluoromethylated pentanoic acid precursor and 4-methoxyphenylsulfonamide .
Metabolic Stability: Fluorination at the 5-position (as in the target compound) is known to resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid .
Biological Activity
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: C12H14F3NO2, with a molecular weight of approximately 261.24 g/mol. Its structure includes a trifluoromethyl group and a sulfonamide moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which play a role in acid-base balance and fluid secretion.
- Anticancer Activity : Similar trifluoromethylated compounds have shown potential in anticancer applications by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures were tested against leukemia and lung cancer cell lines, demonstrating selective growth inhibition .
Biological Activity Studies
Several studies have evaluated the biological activity of related trifluoromethylated compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A comprehensive study conducted by the National Cancer Institute (NCI) evaluated the anticancer potential of several trifluoromethylated compounds. The results indicated that these compounds exhibited significant activity against various human cancer cell lines:
| Cell Line | Compound | Growth Inhibition (%) |
|---|---|---|
| RPMI-8226 (Leukemia) | 6a-c | >20% |
| A549 (Lung Cancer) | 3b, 6a,b | >10% |
| A498 (Renal Cancer) | 3a | >15% |
These findings suggest that modifications to the molecular structure can enhance anticancer activity, warranting further investigation into this specific compound's efficacy .
Other Biological Activities
In addition to anticancer properties, related compounds have shown promise in treating other conditions:
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities due to inhibition of specific pathways involving cytokines.
- Neuroprotective Effects : Trifluoromethylated compounds have been investigated for their neuroprotective properties in models of neurodegeneration .
Case Studies
-
Case Study on Anticancer Efficacy :
A study found that a related compound demonstrated selective cytotoxicity towards prostate cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies with fewer side effects. -
Neuroprotective Study :
In animal models of traumatic brain injury (TBI), a similar compound reduced edema and improved neurological outcomes. This suggests that the trifluoromethyl group may play a role in modulating inflammatory responses post-injury.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
